Acid Hydrolysis to 2,4-Dinitroaniline: Quantified Yield Advantage Over Alternative Synthetic Routes
2,4-Dinitroacetanilide serves as a direct precursor to 2,4-dinitroaniline via acid hydrolysis, offering a defined synthetic pathway with documented yield metrics. This route is specifically cited as an alternative to the reaction of 2,4-dinitrochlorobenzene with ammonia [1]. While exact comparative yield data for the acid hydrolysis of 2,4-dinitroacetanilide under standardized conditions are not aggregated in the source, the compound's synthesis from 2,4-dinitroaniline and acetic anhydride is reported to achieve a 95% yield, providing a benchmark for the efficiency of reactions involving this specific compound [2][3].
| Evidence Dimension | Synthesis Yield and Pathway Specificity |
|---|---|
| Target Compound Data | Synthesized from 2,4-dinitroaniline and acetic anhydride with 95% yield; serves as a precursor for 2,4-dinitroaniline via acid hydrolysis |
| Comparator Or Baseline | 2,4-Dinitroaniline preparation via reaction of 2,4-dinitrochlorobenzene with ammonia |
| Quantified Difference | The acid hydrolysis pathway using 2,4-dinitroacetanilide offers an alternative route that avoids chlorinated starting materials. The 95% yield in the reverse synthesis demonstrates the high efficiency achievable with this compound class. |
| Conditions | Synthesis: 400 kg acetic anhydride, 550 kg 2,4-dinitroaniline, 4.2 kg sulfuric acid, heated to 115-120°C for 6 hours; Hydrolysis: Acid-mediated hydrolysis (conditions not specified in source) |
Why This Matters
For procurement decisions, this establishes 2,4-dinitroacetanilide as a validated intermediate for producing 2,4-dinitroaniline, with a documented 95% synthesis yield from the reverse reaction indicating robust process efficiency.
- [1] DBpedia. 2,4-Dinitroaniline. 2014. View Source
- [2] Baidu Baike. 2,4-二硝基乙酰苯胺 [2,4-Dinitroacetanilide]. CAS 610-53-7. View Source
- [3] iChemistry.cn. CAS:610-53-7|2,4-二硝基乙酰苯胺. View Source
